N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide
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Overview
Description
N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide is a complex organic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications in various fields. This compound features a benzamide group linked to a benzoxazole ring, which is further substituted with a pyridine moiety. The intricate arrangement of these functional groups endows the compound with distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide typically involves multi-step organic reactions. One common method involves the condensation of 2-aminopyridine with benzoxazole derivatives under specific conditions. For instance, the reaction can be carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the benzoxazole ring .
Another approach involves the use of metal-organic frameworks (MOFs) as catalysts. For example, Fe2Ni-BDC bimetallic MOFs have been employed to catalyze the reaction between aminopyridine and trans-beta-nitrostyrene, resulting in the formation of the desired benzamide compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process, making it more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Amines, thiols, in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each exhibiting unique chemical and biological properties .
Scientific Research Applications
N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide has a wide range of applications in scientific research:
Medicine: Explored for its anticancer, antimicrobial, and anti-tubercular activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: In cancer cells, the compound may induce apoptosis by disrupting microtubule polymerization and causing cell cycle arrest.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)benzamide: Similar structure but with the pyridine moiety at a different position, leading to different biological activities.
N-(pyrimidin-2-yl)benzamide: Contains a pyrimidine ring instead of a pyridine ring, which can alter its chemical reactivity and biological properties.
N-(pyridin-3-yl)benzamide derivatives: Various derivatives with different substituents on the benzamide or pyridine rings, each exhibiting unique properties.
Uniqueness
N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide stands out due to its unique combination of a benzoxazole ring with a pyridine moiety, which imparts distinct chemical and biological properties. Its ability to inhibit quorum sensing and biofilm formation, along with its potential anticancer and antimicrobial activities, makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C19H13N3O2 |
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Molecular Weight |
315.3 g/mol |
IUPAC Name |
N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide |
InChI |
InChI=1S/C19H13N3O2/c23-18(13-5-2-1-3-6-13)21-15-8-9-17-16(11-15)22-19(24-17)14-7-4-10-20-12-14/h1-12H,(H,21,23) |
InChI Key |
CXVQOUYIAXHHHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4 |
Origin of Product |
United States |
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